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molecular formula C18H27N3O3 B8732767 N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester

N-[1-[2-oxo-2-(phenylamino)ethyl]-4-piperidinyl]carbamic acid 1,1-dimethylethyl ester

Cat. No. B8732767
M. Wt: 333.4 g/mol
InChI Key: YGQYGUKCHOJOGA-UHFFFAOYSA-N
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Patent
US09078909B2

Procedure details

The product of stage 1 (0.28 g; 0.84 mmol) is stirred over night at r.t. with 10 mL 10% TFA in DCM. The solvent is removed to give 2-(4-amino-1-piperidyl)-N-phenyl-acetamide as a TFA salt (I.1).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:8](=[O:24])[CH2:9][N:10]1[CH2:15][CH2:14][CH:13]([NH:16]C(=O)OC(C)(C)C)[CH2:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:25]([OH:31])([C:27]([F:30])([F:29])[F:28])=[O:26]>C(Cl)Cl>[NH2:16][CH:13]1[CH2:14][CH2:15][N:10]([CH2:9][C:8]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:24])[CH2:11][CH2:12]1.[C:25]([OH:31])([C:27]([F:30])([F:29])[F:28])=[O:26]

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C(CN1CCC(CC1)NC(OC(C)(C)C)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)CC(=O)NC1=CC=CC=C1
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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